molecular formula C14H20N4O6 B4975338 2-methyl-2-{[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}-1-propanol

2-methyl-2-{[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}-1-propanol

Cat. No. B4975338
M. Wt: 340.33 g/mol
InChI Key: KBORAUJAPBGUAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-2-{[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}-1-propanol, commonly known as MDP, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of protein tyrosine phosphatases (PTPs) and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

MDP acts as a potent inhibitor of 2-methyl-2-{[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}-1-propanol, which are enzymes that play a crucial role in regulating cell signaling pathways. By inhibiting 2-methyl-2-{[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}-1-propanol, MDP can modulate various cellular processes, including cell growth, differentiation, and apoptosis. Moreover, MDP has been shown to induce the activation of the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
MDP has been shown to exhibit a broad range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines and chemokines, and modulate the activity of various cellular pathways, including the MAPK pathway. Moreover, MDP has been shown to enhance the immune response by increasing the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

MDP has several advantages for lab experiments. It is a potent inhibitor of 2-methyl-2-{[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}-1-propanol, making it an ideal tool for studying the function of these enzymes. Moreover, MDP has been extensively studied for its potential therapeutic applications, making it a valuable compound for drug discovery research. However, MDP has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on MDP. One potential area of study is the development of MDP-based drugs for the treatment of cancer and inflammatory diseases. Moreover, further studies are needed to determine the safety and efficacy of MDP in humans. Additionally, the development of new synthetic methods for MDP and its derivatives could lead to the discovery of novel compounds with improved therapeutic properties. Overall, the potential applications of MDP in the field of scientific research are vast, and further studies are needed to fully understand its potential.

Synthesis Methods

MDP can be synthesized through a multistep process involving the reaction of 2,4-dinitrophenylhydrazine with 4-bromobutyraldehyde followed by the reaction with morpholine and subsequent reduction with sodium borohydride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

MDP has been widely studied for its potential therapeutic applications. It has been found to exhibit anti-tumor, anti-inflammatory, and immunomodulatory effects. MDP has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been found to suppress the production of pro-inflammatory cytokines and chemokines, indicating its potential use in the treatment of inflammatory diseases.

properties

IUPAC Name

2-methyl-2-(5-morpholin-4-yl-2,4-dinitroanilino)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O6/c1-14(2,9-19)15-10-7-12(16-3-5-24-6-4-16)13(18(22)23)8-11(10)17(20)21/h7-8,15,19H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBORAUJAPBGUAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.